1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene
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Overview
Description
1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a methoxy group, an oct-1-en-1-yl group, and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 1-methoxy-2-bromobenzene with oct-1-en-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the double bond of the oct-1-en-1-yl group, using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the methoxy group can influence the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in having a methoxy group and a benzene ring but differs in the presence of a prop-2-yn-1-yloxy group.
1-Methoxy-2-(methylthio)benzene: Similar in having a methoxy group and a sulfanyl group but differs in the alkyl chain length and structure.
Uniqueness
1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the oct-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
830320-95-1 |
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Molecular Formula |
C15H22OS |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-methoxy-2-oct-1-enylsulfanylbenzene |
InChI |
InChI=1S/C15H22OS/c1-3-4-5-6-7-10-13-17-15-12-9-8-11-14(15)16-2/h8-13H,3-7H2,1-2H3 |
InChI Key |
AZIFSWAHBRQHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=CC=CC=C1OC |
Origin of Product |
United States |
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